LogP‑Driven Solubility Advantage Over 1‑Benzylpiperidin‑4‑yl)methanol
The target compound displays a computed XLogP3 of 1.2, which is 0.7 log units lower than the 1.9 reported for the direct benzyl analog (1‑benzylpiperidin‑4‑yl)methanol [1][2]. This translates to an approximately five‑fold higher predicted aqueous solubility, making the pyridin‑2‑ylethyl derivative the preferred choice when aqueous‐based assay compatibility is a requirement.
| Evidence Dimension | Partition coefficient (XLogP3) as proxy for aqueous solubility |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 1‑Benzylpiperidin‑4‑yl)methanol, XLogP3 = 1.9 [2] |
| Quantified Difference | ΔXLogP3 = −0.7 (target more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A compound with XLogP3 of 1.2 stays within the optimal CNS drug‑likeness window (1‑3) while offering better solubility for in‑vitro assays than the benzyl congener, directly influencing procurement decisions in early‑stage drug discovery.
- [1] PubChem Compound Summary for CID 60137114, (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol, computed XLogP3. View Source
- [2] PubChem Compound Summary for CID 10354256, (1‑benzylpiperidin‑4‑yl)methanol, computed XLogP3. View Source
